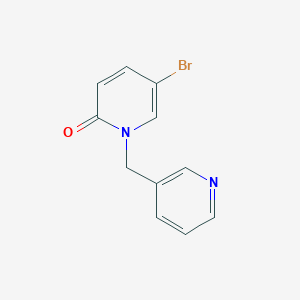

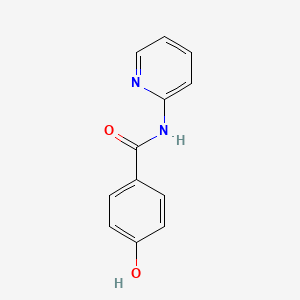

4-ヒドロキシ-N-(ピリジン-2-イル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-hydroxy-N-(pyridin-2-yl)benzamide” is a chemical compound with the CAS Number: 271258-71-0 . It has a molecular weight of 214.22 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

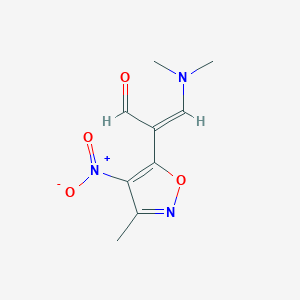

The synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene has been achieved by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks . The reaction performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene produced N-(4-methylpyridin-2-yl)benzamide with 78% yield .Molecular Structure Analysis

The InChI Code of “4-hydroxy-N-(pyridin-2-yl)benzamide” is 1S/C12H10N2O2/c15-10-6-4-9 (5-7-10)12 (16)14-11-3-1-2-8-13-11/h1-8,15H, (H,13,14,16) .Chemical Reactions Analysis

The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h .Physical And Chemical Properties Analysis

“4-hydroxy-N-(pyridin-2-yl)benzamide” is a powder that is stored at room temperature . It has a molecular weight of 214.22 .作用機序

Target of Action

Similar compounds have been shown to interact with enzymes such as ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It is synthesized through the michael addition amidation reaction of 2-aminopyridine and nitroolefins . This reaction is catalyzed by a bimetallic metal–organic framework material, Fe2Ni-BDC .

Biochemical Pathways

Similar compounds have been shown to affect the nf-kappab pathway .

Result of Action

Similar compounds have been shown to have substantial antiviral activity .

Action Environment

The synthesis of this compound is performed under optimal conditions at 80 °c over 24 hours .

実験室実験の利点と制限

One of the advantages of using 4-hydroxy-N-(pyridin-2-yl)benzamide in lab experiments is its potent antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines at low concentrations. Additionally, 4-hydroxy-N-(pyridin-2-yl)benzamide is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, one of the limitations of using 4-hydroxy-N-(pyridin-2-yl)benzamide in lab experiments is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.

将来の方向性

There are several future directions for research on 4-hydroxy-N-(pyridin-2-yl)benzamide. One area of research could focus on the development of novel derivatives of this compound with improved antitumor activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 4-hydroxy-N-(pyridin-2-yl)benzamide and to identify potential targets for this compound in the treatment of neurodegenerative diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of 4-hydroxy-N-(pyridin-2-yl)benzamide are needed to determine its potential as a therapeutic agent.

Conclusion:

In conclusion, 4-hydroxy-N-(pyridin-2-yl)benzamide is a chemical compound that has shown significant potential in the field of medicinal chemistry. This compound possesses potent antitumor activity and has been investigated for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, the future directions for research on 4-hydroxy-N-(pyridin-2-yl)benzamide are vast, and this compound holds promise for the development of novel therapeutic agents.

合成法

The synthesis of 4-hydroxy-N-(pyridin-2-yl)benzamide has been achieved using various methods, including the reaction of 4-hydroxybenzoic acid with pyridine-2-carboxylic acid, followed by amidation. Another method involves the reaction of 4-hydroxybenzoyl chloride with pyridine-2-carboxamide. The purity of the synthesized compound can be determined using various analytical techniques, including NMR spectroscopy, HPLC, and mass spectrometry.

科学的研究の応用

- 研究者らは、鉄(III)とニッケル(II)カチオンを1,4-ベンゼンジカルボン酸アニオンで架橋した二金属金属有機構造体材料であるFe2Ni-BDCの使用を調査してきました。このMOFは、2-アミノピリジンとニトロオレフィンとのマイケル付加アミド化反応において触媒活性を示します。最適条件下では、80℃で24時間後、ピリジルベンザミドを82%という優れた単離収率で生成します。 さらに、この触媒は、活性の著しい低下なしに効果的に再利用できます .

- 4-ヒドロキシ-N-(ピリジン-2-イル)ベンザミドに関する特定の研究は限られていますが、その構造的特徴から抗ウイルス活性の可能性が示唆されています。 特定のウイルスに対するその有効性を調べるためには、さらなる研究が必要です .

- この化合物の新規誘導体、例えば置換-N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミドが設計および合成されました。これらの誘導体は、結核菌に対する抗結核活性を評価されました。 それらの有効性を評価するために、さらなる調査が進行中です .

- N-アリール-N-(ピリジン-2-イル)ベンザミドの新規シリーズが、その抗がん活性について研究されています。 これらの化合物は、正常細胞(HL7702)に対しては弱い細胞毒性を示しましたが、肺がん(A549)と結腸がん(HCT116)細胞株に対しては優れた抗増殖効果を示しました .

金属有機構造体(MOFs)としての触媒作用

抗ウイルス特性

抗結核活性

抗がんの可能性

Safety and Hazards

特性

IUPAC Name |

4-hydroxy-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-4-9(5-7-10)12(16)14-11-3-1-2-8-13-11/h1-8,15H,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMHJVCJGXMNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)

![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)

![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)